molecular formula C6H2ClF3N2O3 B14306819 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 111928-62-2

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B14306819
CAS No.: 111928-62-2
M. Wt: 242.54 g/mol
InChI Key: DJDONCWQQHGEAC-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H2ClF3N2O3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-chloro-5-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products Formed

    Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)pyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox cycling, which can generate reactive oxygen species and induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-ylamine: Similar structure but with an amino group instead of a hydroxyl group.

    6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

111928-62-2

Molecular Formula

C6H2ClF3N2O3

Molecular Weight

242.54 g/mol

IUPAC Name

6-chloro-3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H2ClF3N2O3/c7-4-2(6(8,9)10)1-3(12(14)15)5(13)11-4/h1H,(H,11,13)

InChI Key

DJDONCWQQHGEAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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